molecular formula C20H21NO4 B3610936 N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B3610936
M. Wt: 339.4 g/mol
InChI Key: BLXKOFJYIHVLCV-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a benzofuran core linked to a dimethoxyphenyl group, a structural motif common in the development of biologically active molecules. Benzofuran-based compounds are frequently investigated for their potential as acetylcholinesterase (AChE) inhibitors, a key therapeutic target for conditions like Alzheimer's disease . Related structures have also demonstrated substantial antibacterial efficacy against strains such as E. coli and B. subtilis , suggesting this compound could be a valuable scaffold for developing new anti-infective agents . The presence of the 2,4-dimethoxyphenyl subunit, similar to intermediates used in synthesizing isoquinoline alkaloids, further indicates its potential utility in constructing more complex nitrogen-containing heterocycles with diverse biological activities, including possible antituberculosis properties . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12-7-13(2)20-14(11-25-18(20)8-12)9-19(22)21-16-6-5-15(23-3)10-17(16)24-4/h5-8,10-11H,9H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXKOFJYIHVLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a dimethoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Acetamide Formation: The final step involves the reaction of the intermediate compound with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    High-Pressure Reactors: To increase reaction rates and yields.

    Continuous Flow Reactors: For efficient large-scale production.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Benzofuran Substituents Phenyl Substituents Key Structural Differences Observed Effects
Target Compound 4,6-dimethyl 2,4-dimethoxy Balanced lipophilicity and electron donation from methoxy groups Enhanced binding affinity due to optimized substituent positions
N-(4-methoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide () 4,6-dimethyl 4-methoxy Single methoxy group at para position Reduced steric hindrance but lower receptor selectivity compared to 2,4-dimethoxy analogs
N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide () 5-methyl 5-chloro-2-methoxy Chlorine substitution on phenyl ring Increased electrophilicity and potential cytotoxicity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide () 5-ethyl 3,4-dimethoxy (ethyl linker) Ethyl group on benzofuran and phenylethylamide linker Improved membrane permeability but altered metabolic stability
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide () 4,6-dimethyl 4-(piperidin-1-ylsulfonyl) Sulfonamide-piperidine moiety Enhanced pharmacokinetics (e.g., solubility) but potential for off-target interactions

Key Findings:

Substituent Position and Bioactivity :

  • The 4,6-dimethyl pattern on the benzofuran ring (target compound) improves steric complementarity with hydrophobic enzyme pockets compared to 5-methyl () or 5-ethyl () analogs .
  • 2,4-Dimethoxy on the phenyl ring optimizes hydrogen-bonding interactions, whereas para-methoxy () or chloro-substituted () variants show reduced target specificity .

Functional Group Impact: Sulfonamide linkages () enhance aqueous solubility but may introduce metabolic instability or toxicity . Halogenated analogs (e.g., chloro in ) exhibit increased reactivity but higher risk of nonspecific binding .

Pharmacokinetic Profiles :

  • Ethyl or piperidine-containing derivatives () demonstrate improved bioavailability but require rigorous toxicity screening due to extended half-lives .

Biological Activity

Overview

N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound categorized within the class of acetamides and specifically as an N-substituted acetamide. This compound features a unique structure that combines a dimethoxyphenyl group with a benzofuran moiety, which has attracted interest in medicinal chemistry due to its potential biological activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuran Ring : This can be achieved through cyclization reactions involving phenolic derivatives and aldehydes or ketones under acidic or basic conditions.
  • Introduction of the Dimethoxyphenyl Group : This is performed using Friedel-Crafts acylation, where a dimethoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
  • Acetamide Formation : The final step involves reacting the intermediate with acetic anhydride or acetyl chloride to introduce the acetamide functionality.

Antimicrobial Properties

Research indicates that compounds within the benzofuran class exhibit a broad spectrum of antimicrobial activities. This compound has been investigated for its potential as an antimicrobial agent. In vitro studies have shown that benzofuran derivatives can inhibit various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Activity

Benzofuran derivatives have also been explored for their anticancer potential. Preliminary data suggest that modifications to the benzofuran structure can enhance cytotoxicity against cancer cell lines. For instance, compounds similar to this compound have demonstrated efficacy in inducing apoptosis in tumor cells.

The precise mechanism of action for this compound is not fully elucidated but can be inferred from structural analogs. It is hypothesized that the compound may interact with specific biological targets involved in cell signaling pathways or microbial virulence factors.

Study 1: Antibacterial Activity Assessment

In a study evaluating various benzofuran derivatives against Staphylococcus aureus and Escherichia coli, this compound exhibited significant antibacterial activity with an IC50 value of 28.41 μM against S. aureus .

Study 2: Cytotoxicity Evaluation

A comparative analysis of cytotoxic effects on FaDu hypopharyngeal tumor cells revealed that compounds structurally related to this compound showed improved apoptosis induction compared to standard chemotherapeutics like bleomycin .

Data Table: Biological Activity Summary

Activity Type IC50/MIC Values References
Antibacterial (S. aureus)28.41 μM
Cytotoxicity (FaDu cells)Enhanced compared to bleomycin

Q & A

Q. What are the standard synthetic routes for N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide, and what optimization strategies improve yield and purity?

The synthesis typically involves multi-step reactions starting with the preparation of the benzofuran core and subsequent coupling with the dimethoxyphenylacetamide moiety. Key steps include:

  • Benzofuran synthesis : Cyclization of substituted phenols with α,β-unsaturated carbonyl derivatives under acidic conditions.
  • Acetamide coupling : Activation of the carboxylic acid group (e.g., using EDCl/HOBt) followed by reaction with 2,4-dimethoxyphenethylamine .
  • Optimization strategies :
    • Temperature control (e.g., 0–5°C during acylation to minimize side reactions).
    • Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.
    • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and amide bond formation (e.g., δ 7.2–7.5 ppm for benzofuran protons, δ 3.8–4.1 ppm for methoxy groups) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 367.4) .
  • Infrared spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the acetamide group .
  • HPLC : Reverse-phase C18 columns assess purity (>98%) using acetonitrile/water gradients .

Q. What are the solubility and stability profiles under common laboratory conditions?

  • Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<0.1 mg/mL). Ethanol and acetonitrile are preferred solvents for biological assays .
  • Stability : Stable at −20°C for >1 year in anhydrous DMSO. Degrades under strong acidic/basic conditions (pH <3 or >10) or prolonged UV exposure .

Advanced Research Questions

Q. What is the proposed mechanism of action for this compound in pharmacological studies?

Preliminary studies on structural analogs suggest:

  • Enzyme inhibition : Competitive inhibition of cyclooxygenase-2 (COX-2) via π-π stacking interactions with the benzofuran core and hydrogen bonding with the acetamide group (IC50 ~5 µM in vitro) .
  • Receptor antagonism : Partial antagonism of serotonin receptors (5-HT2A) due to methoxy group positioning, as shown in radioligand binding assays .
    Further validation requires enzyme kinetics and crystallography studies to map binding sites.

Q. How do structural modifications (e.g., substituent variations) impact bioactivity, and how can contradictions in literature data be resolved?

  • Substituent effects :
    • Methoxy groups : 2,4-Dimethoxy substitution enhances metabolic stability compared to mono-methoxy analogs (t1/2 increased from 2.1 to 4.8 hours in hepatic microsomes) .
    • Benzofuran methylation : 4,6-Dimethyl groups reduce cytotoxicity (IC50 >50 µM vs. 12 µM for non-methylated analogs in HEK293 cells) .
  • Resolving contradictions :
    • Use standardized assays (e.g., uniform cell lines, ATP-based viability tests).
    • Perform meta-analyses to reconcile discrepancies in IC50 values across studies .

Q. What computational methods are recommended for predicting structure-activity relationships (SAR) and target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or 5-HT2A receptors (e.g., benzofuran alignment in hydrophobic pockets) .
  • QSAR modeling : Utilize Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant activity .
  • MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
Reactant of Route 2
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N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

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